An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-4,5-diphenyl-3-furonitrile
An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-4,5-diphenyl-3-furonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 2-Amino-4,5-diphenyl-3-furonitrile, a heterocyclic compound of significant interest in medicinal chemistry. The document details the synthetic pathway via the Thorpe-Ziegler reaction, outlines its key physicochemical and spectroscopic properties, and explores its potential as a scaffold in drug discovery, drawing on the known biological activities of related furan derivatives. This guide is intended to be a valuable resource for researchers and professionals engaged in the fields of organic synthesis, medicinal chemistry, and drug development.
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. Among these, furan derivatives have garnered considerable attention due to their diverse pharmacological properties, which include antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer activities.[1][2] The 2-aminofuran-3-carbonitrile scaffold, in particular, serves as a versatile pharmacophore in the design of novel therapeutic agents. This guide focuses on a specific member of this class, 2-Amino-4,5-diphenyl-3-furonitrile (CAS No. 5503-73-1), providing a detailed examination of its synthesis and chemical characterization.
Synthesis of 2-Amino-4,5-diphenyl-3-furonitrile
The primary synthetic route to 2-Amino-4,5-diphenyl-3-furonitrile is a base-catalyzed condensation reaction between benzoin and malononitrile. This transformation is a variation of the Thorpe-Ziegler reaction, a powerful method for the formation of C-C bonds and the construction of cyclic and heterocyclic systems.[3][4][5]
Reaction Principle
The synthesis involves the nucleophilic addition of the carbanion generated from malononitrile to the carbonyl group of benzoin, followed by an intramolecular cyclization and dehydration to form the furan ring. The reaction is typically catalyzed by a base, such as an alkali metal alkoxide or an amine like diethylamine.[6]
Experimental Protocol
Materials:
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Benzoin
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Malononitrile
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Ethanol (or other suitable solvent)
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Base catalyst (e.g., diethylamine, sodium ethoxide)
Procedure:
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Dissolve equimolar amounts of benzoin and malononitrile in a suitable solvent, such as ethanol, in a round-bottom flask.
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Add a catalytic amount of a base (e.g., a few drops of diethylamine or a catalytic amount of sodium ethoxide).
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The reaction mixture is typically stirred at room temperature or gently heated under reflux for a period of time, which can be monitored by thin-layer chromatography (TLC).
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Upon completion of the reaction, the product often precipitates from the solution upon cooling.
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The solid product is collected by filtration, washed with a cold solvent (e.g., ethanol) to remove any unreacted starting materials, and dried.
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Further purification can be achieved by recrystallization from an appropriate solvent.
Characterization
The structural elucidation and confirmation of the synthesized 2-Amino-4,5-diphenyl-3-furonitrile are performed using a combination of physical and spectroscopic methods.
Physical Properties
The key physical properties of the compound are summarized in the table below.
| Property | Value |
| CAS Number | 5503-73-1 |
| Molecular Formula | C₁₇H₁₂N₂O |
| Molecular Weight | 260.29 g/mol |
| Appearance | Solid |
| Melting Point | 201-205 °C |
| Boiling Point (est.) | 450.3 °C at 760 mmHg |
| Density (est.) | 1.26 g/cm³ |
| Exact Mass | 260.0950 g/mol |
Spectroscopic Data
The spectroscopic data provides detailed information about the molecular structure of 2-Amino-4,5-diphenyl-3-furonitrile.
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the two phenyl groups and the protons of the amino group. The aromatic protons typically appear in the range of δ 6.0-8.5 ppm.[6] The amino protons (NH₂) would likely appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in a unique chemical environment. The expected chemical shift ranges for the different types of carbon atoms are provided in the table below.[7][8][9]
| Carbon Environment | Expected Chemical Shift (δ, ppm) |
| Aromatic Carbons (C-Ph) | 125 - 150 |
| Furan Ring Carbons (C-O) | ~150 - 170 |
| Furan Ring Carbons (C-C) | ~90 - 120 |
| Nitrile Carbon (C≡N) | 115 - 125 |
| Amino-substituted Carbon (C-NH₂) | ~150 - 160 |
The IR spectrum provides information about the functional groups present in the molecule.[10] Key characteristic absorption bands are summarized below.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H Stretch (Amino) | 3100 - 3500 (typically two bands) |
| C≡N Stretch (Nitrile) | 2210 - 2260 (sharp, medium intensity) |
| C=C Stretch (Aromatic/Furan) | 1450 - 1600 |
| C-O Stretch (Furan) | 1000 - 1300 |
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The high-resolution mass spectrum should show a molecular ion peak [M]⁺ corresponding to the exact mass of 260.0950 g/mol .[11] The fragmentation pattern can provide further structural information, with common losses including the nitrile group (CN) and fragmentation of the furan and phenyl rings.[12][13]
Relevance in Drug Development
The 2-aminofuran-3-carbonitrile core is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[1] Derivatives of this scaffold have shown a wide range of biological activities, making 2-Amino-4,5-diphenyl-3-furonitrile a promising starting point for the development of new therapeutic agents.
Potential Biological Activities
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Anticancer Activity: Many 2-aminofuran derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[1] The mechanism of action for some of these compounds involves the inhibition of tubulin polymerization, a critical process in cell division.[1]
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Antibacterial Activity: Certain derivatives have also exhibited significant activity against both Gram-positive and Gram-negative bacteria.[2][14]
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Other Activities: The broader class of furan and benzofuran derivatives has been associated with a wide spectrum of pharmacological effects, including antiviral, antifungal, anti-inflammatory, and CNS activities.
Conclusion
2-Amino-4,5-diphenyl-3-furonitrile is a readily accessible heterocyclic compound with significant potential for further exploration in the field of medicinal chemistry. The synthetic route via the Thorpe-Ziegler reaction is efficient, and the compound can be thoroughly characterized using standard analytical techniques. The established broad-spectrum biological activity of the 2-aminofuran scaffold makes this particular derivative a valuable building block for the design and synthesis of novel drug candidates. Further investigation into its specific biological targets and mechanisms of action is warranted to fully realize its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. ijabbr.com [ijabbr.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 5. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. mdpi.com [mdpi.com]
- 8. compoundchem.com [compoundchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. 2-Amino-4,5-diphenyl-3-furonitrile | C17H12N2O | CID 389699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iris.unito.it [iris.unito.it]
- 14. researchgate.net [researchgate.net]
